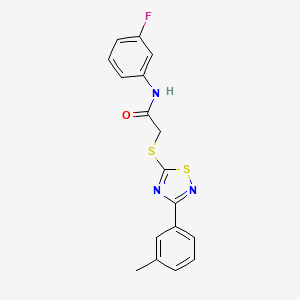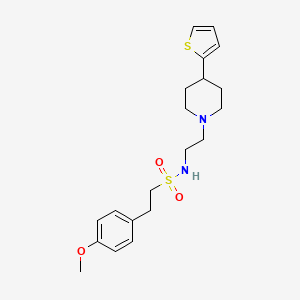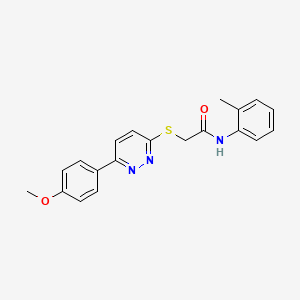
methyl 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The 3,4-difluorophenyl group is a common substituent in organic chemistry, known for its ability to alter the chemical properties of the molecule .
Synthesis Analysis
While specific synthesis methods for “methyl 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylate” were not found, similar compounds have been synthesized through various methods. For instance, a compound “(Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one” was synthesized by the reaction of ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate with hydrazine hydrate .
Mecanismo De Acción
The mechanism of action of methyl 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylate involves its binding to the active site of DHFR, thereby blocking the enzyme's activity. This inhibition leads to a decrease in the production of nucleotides, which are essential for DNA synthesis and cell proliferation. As a result, this compound has the potential to inhibit the growth of cancer cells and may be a promising candidate for further investigation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its inhibitory activity against DHFR, this compound has also been reported to exhibit anti-inflammatory and antioxidant properties. These properties may be attributed to its ability to scavenge reactive oxygen species and inhibit the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylate in lab experiments is its high potency and specificity for DHFR inhibition. This makes it a valuable tool for studying the folate metabolic pathway and its role in cancer cell growth. However, one limitation of using this compound is its potential toxicity, as it may also inhibit the activity of other enzymes in the folate pathway. Therefore, careful consideration should be given to the dosage and duration of exposure when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the investigation of methyl 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylate. One potential area of research is the development of novel chemotherapeutic agents based on its DHFR inhibitory activity. Additionally, further investigation into its anti-inflammatory and antioxidant properties may lead to the development of new treatments for inflammatory diseases. Finally, the potential toxicity of this compound should be further investigated to ensure its safe use in lab experiments and potential clinical applications.
Métodos De Síntesis
The synthesis of methyl 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylate involves the reaction of 3,4-difluorophenylhydrazine with ethyl acetoacetate in the presence of a base. The resulting intermediate is then treated with methyl iodide to yield the final product, this compound. This synthesis method has been reported to have a high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
Methyl 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylate has been studied extensively for its potential use in various research applications. One of the most promising areas of investigation is its use as a selective inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme in the folate metabolic pathway and is a target for various chemotherapeutic agents. This compound has been shown to exhibit potent inhibitory activity against DHFR and may have potential as a novel chemotherapeutic agent.
Propiedades
IUPAC Name |
methyl 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c1-17-11(16)10-5-9(14-15-10)6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJPTKYNJVRJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diisopropyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2785240.png)
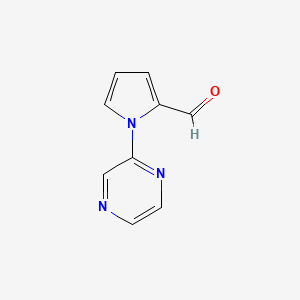
![N-cyclohexyl-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2785243.png)
![(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B2785244.png)
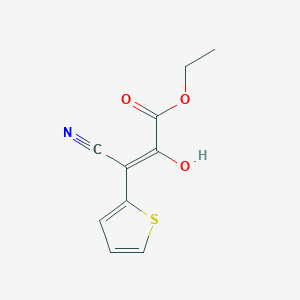

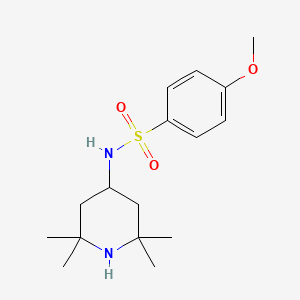
![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2785250.png)
![[3-(3,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2785251.png)
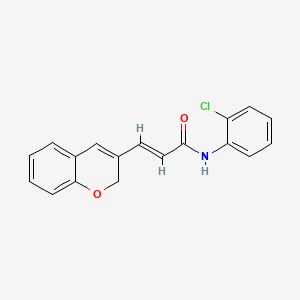
![(2Z)-3-(4-chlorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2785255.png)
